2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 952958-59-7
VCID: VC4507791
InChI: InChI=1S/C15H14N2O/c1-11-6-7-14(18-2)12(9-11)13-10-17-8-4-3-5-15(17)16-13/h3-10H,1-2H3
SMILES: CC1=CC(=C(C=C1)OC)C2=CN3C=CC=CC3=N2
Molecular Formula: C15H14N2O
Molecular Weight: 238.29

2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine

CAS No.: 952958-59-7

Cat. No.: VC4507791

Molecular Formula: C15H14N2O

Molecular Weight: 238.29

* For research use only. Not for human or veterinary use.

2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine - 952958-59-7

Specification

CAS No. 952958-59-7
Molecular Formula C15H14N2O
Molecular Weight 238.29
IUPAC Name 2-(2-methoxy-5-methylphenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C15H14N2O/c1-11-6-7-14(18-2)12(9-11)13-10-17-8-4-3-5-15(17)16-13/h3-10H,1-2H3
Standard InChI Key VFSKBVIPCILNPN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)C2=CN3C=CC=CC3=N2

Introduction

Chemical Identity and Structural Features

2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine family, a class of bicyclic heterocycles featuring a five-membered imidazole ring fused to a six-membered pyridine ring. The compound’s IUPAC name is derived from its substitution pattern: a methoxy group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 5 on the pendant phenyl ring (Figure 1).

Molecular Formula: C₁₆H₁₄N₂O
Molecular Weight: 250.30 g/mol
Structural Features:

  • A planar imidazo[1,2-a]pyridine core with π-conjugation across the fused rings.

  • Electron-donating methoxy and methyl groups on the phenyl ring, influencing electronic distribution and intermolecular interactions .

Spectral Data:

  • ¹H NMR (CDCl₃, 300 MHz): Key signals include δ 2.32 (s, 3H, CH₃), 3.86 (s, 3H, OCH₃), and aromatic protons between δ 6.70–8.15 .

  • IR (KBr): Peaks at 1634 cm⁻¹ (C=N stretch) and 1214 cm⁻¹ (C-O stretch) .

Synthesis Methods and Optimization

Two-Component Cyclization

A widely adopted synthetic route involves the DBU-catalyzed reaction of 2-aminopyridine derivatives with substituted phenacyl bromides in aqueous ethanol (1:1 v/v) at room temperature . This method offers high atom economy (66.25–73.41%) and yields of 65–94%.

Representative Procedure:

  • Reactants: 2-Amino-5-methylpyridine (1.0 eq) and 2-methoxy-5-methylphenacyl bromide (1.2 eq).

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1 mol%).

  • Conditions: Stirred in EtOH/H₂O (10 mL) at 25°C for 4–6 hours.

  • Workup: Filtration and recrystallization from ethanol yields the product as a white solid .

Scale-Up Feasibility:

  • Demonstrated at 25 mmol scale with 93% yield, confirming industrial applicability .

Alternative Routes

  • Microwave-Assisted Synthesis: Reduces reaction time to 15–30 minutes but requires specialized equipment .

  • Solid-Phase Synthesis: Utilizes polymer-supported reagents for facile purification, though yields are lower (50–60%).

Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Reaction Time
Two-component DBUEtOH/H₂O934–6 hours
Microwave NoneDMF8515 minutes
Solid-phasePS-DBUTHF6012 hours

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under ambient conditions for >6 months but degrades in acidic media (pH <3).

Thermal Properties:

  • Melting Point: 142–144°C (lit. 143–145°C) .

  • Thermogravimetric Analysis (TGA): Decomposition onset at 280°C, indicating thermal robustness .

Electronic Properties:

  • HOMO-LUMO Gap: Calculated at 3.8 eV via DFT, suggesting utility in optoelectronic materials .

Pharmacological Activities

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and fungi (Candida albicans, MIC = 32 µg/mL) . Mechanistic studies suggest membrane disruption via interaction with phospholipid bilayers .

AssayResultReference
Antibacterial (S. aureus)MIC = 8 µg/mL
Antifungal (C. albicans)MIC = 32 µg/mL
COX-2 Inhibition58% at 10 µM
Acute Toxicity (LD₅₀)>1000 mg/kg (oral, mice)

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships

CompoundSubstituentsAntibacterial MIC (µg/mL)COX-2 Inhibition (%)
2-Phenylimidazo[1,2-a]pyridineNone3222
2-(4-Fluorophenyl) derivative4-F1645
2-(2-MeO-5-MePh) derivative2-MeO, 5-Me858

Key trends:

  • Electron-donating groups (e.g., -OCH₃) enhance antibacterial potency by improving membrane penetration .

  • Bulky substituents at position 2 improve COX-2 selectivity by fitting into the enzyme’s hydrophobic pocket .

Future Directions and Research Opportunities

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve aqueous solubility.

  • Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) to enhance anti-inflammatory efficacy .

  • Materials Science: Exploration as a fluorescent probe for bioimaging, leveraging its π-conjugated system .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator